molecular formula C9H17NO2 B3302168 1-Ethyl-3-methylpiperidine-3-carboxylic acid CAS No. 915919-87-8

1-Ethyl-3-methylpiperidine-3-carboxylic acid

Cat. No. B3302168
CAS RN: 915919-87-8
M. Wt: 171.24 g/mol
InChI Key: XRUYERPASDPHOS-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylpiperidine-3-carboxylic acid, also known as 1-Methylpiperidine-3-carboxylic acid ethyl ester, is a chemical compound with the formula C9H17NO2 . It is used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylpiperidine-3-carboxylic acid is represented by the IUPAC Standard InChI: InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

The empirical formula of 1-Ethyl-3-methylpiperidine-3-carboxylic acid is C9H18ClNO2, and its molecular weight is 207.70 . It is a solid substance .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Catalytic Annulation Reactions : Zhu, Lan, and Kwon (2003) demonstrated the utility of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4 + 2] annulation reactions, resulting in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This showcases the compound's role in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Gas-phase Elimination Kinetics : Monsalve, Rosas, Tosta, Herize, Dominguez, Brusco, and Chuchani (2006) studied the elimination kinetics and mechanisms of ethyl piperidine‐3‐carboxylate and related compounds, providing insights into their stability and reactivity under various conditions (Monsalve et al., 2006).

Aminocarbonylation Reactions : Takács, Kabak-Solt, Mikle, and Kollár (2014) utilized alkoxycarbonylpiperidines, including ethyl 3-(ethoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, highlighting their versatility in organic synthesis (Takács et al., 2014).

Material Science and Catalysis

Ionic Liquid Catalysis : Khaligh (2014) reported the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, demonstrating the compound's role in facilitating clean and efficient synthesis under solvent-free conditions (Khaligh, 2014).

Pharmacology and Drug Development

Antibacterial Evaluation : Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, and Ahmad (2017) synthesized and evaluated the antibacterial properties of 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives, indicating the potential of these compounds, derived from ethyl 3-methylpiperidine-3-carboxylate, in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Environmental Applications

Aminopolycarboxylate Pollution : Schmidt, Fleig, Sacher, and Brauch (2004) discussed the occurrence of aminopolycarboxylates, including compounds related to ethyl 3-methylpiperidine-3-carboxylate, in the aquatic environment of Germany. Their study provides valuable information on the environmental impact and distribution of such compounds (Schmidt et al., 2004).

Safety and Hazards

1-Ethyl-3-methylpiperidine-3-carboxylic acid is classified under the GHS07 hazard class. The hazard statements indicate that it is harmful if swallowed (H302). It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

1-ethyl-3-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-6-4-5-9(2,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUYERPASDPHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylpiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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